2-(3-Fluoro-4-methylphenyl)oxazole 2-(3-Fluoro-4-methylphenyl)oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861708
InChI: InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3
SMILES:
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol

2-(3-Fluoro-4-methylphenyl)oxazole

CAS No.:

Cat. No.: VC15861708

Molecular Formula: C10H8FNO

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Fluoro-4-methylphenyl)oxazole -

Specification

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
IUPAC Name 2-(3-fluoro-4-methylphenyl)-1,3-oxazole
Standard InChI InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3
Standard InChI Key JZVIVNZTSHCWHB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NC=CO2)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-(3-Fluoro-4-methylphenyl)oxazole consists of a five-membered oxazole ring fused to a substituted phenyl group. The oxazole core (C₃H₃NO) is characterized by a nitrogen atom at position 1 and an oxygen atom at position 2, creating a conjugated aromatic system. The phenyl substituent at position 2 of the oxazole ring features a fluorine atom at the meta position (C3) and a methyl group at the para position (C4), as illustrated in its SMILES notation: CC1=C(C=CC(=C1)F)C2=NC=CO2 .

The fluorine atom introduces electronegativity, potentially enhancing metabolic stability and binding interactions with biological targets. Meanwhile, the methyl group contributes to hydrophobic interactions, influencing solubility and membrane permeability.

Physicochemical Parameters

Key physicochemical properties include:

PropertyValueSource
Molecular Weight177.17 g/mol
Molecular FormulaC₁₀H₈FNO
Hydrogen Bond Acceptors3 (N, O, F)
Hydrogen Bond Donors0
Rotatable Bonds1 (phenyl-oxazole bond)

The absence of hydrogen bond donors and low polar surface area (44.55 Ų) suggest moderate lipophilicity, consistent with computed logP values of ~2.5–3.0 for analogous oxazoles .

Synthetic Methodologies

General Approaches to Oxazole Synthesis

Oxazole rings are typically constructed via cyclization reactions involving α-amino ketones or through [3+2] cycloadditions. For 2-aryloxazoles like 2-(3-fluoro-4-methylphenyl)oxazole, copper-catalyzed oxidative coupling has emerged as a reliable method .

Copper-Catalyzed Alkyne-Nitrile Cyclization

A representative procedure involves reacting 3-fluoro-4-methylphenylacetylene with a nitrile derivative in the presence of Cu(OAc)₂ and BF₃·Et₂O under oxygen atmosphere :

  • Reagents:

    • Alkyne precursor: 3-fluoro-4-methylphenylacetylene (0.5 mmol)

    • Nitrile: Acetonitrile (1.5 mmol)

    • Catalyst: Cu(OAc)₂ (10 mol%)

    • Solvent: Nitromethane (2 mL)

    • Temperature: 80–100°C

    • Reaction Time: 12 hours

  • Mechanism:

    • Cu(II) facilitates alkyne activation, enabling nucleophilic attack by the nitrile.

    • Oxidative cyclization forms the oxazole ring, with water acting as an oxygen source .

  • Yield:

    • Analogous reactions yield 60–75% for 4,5-diphenyloxazoles .

Challenges in Fluorinated Oxazole Synthesis

Incorporating fluorine requires careful handling of fluorinated intermediates due to their sensitivity to hydrolysis. Protecting group strategies (e.g., silyl ethers) may stabilize reactive positions during synthesis.

CompoundMIC (µg/ml)Target OrganismsSource
4-(5-(4-Fluorophenyl)-2-methyloxazol-4-yl)benzene-1-sulfonamide31.25–250S. aureus, E. coli
2-(2-Hydroxybenzylideneamino)oxazol-4-yl chromenone14–19 mm inhibition zoneC. albicans

The fluorine atom in 2-(3-fluoro-4-methylphenyl)oxazole may enhance membrane penetration, while the methyl group could improve target affinity through hydrophobic interactions .

Research Gaps and Future Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to reduce step count and improve yields beyond 70% .

    • Explore photocatalytic methods for milder reaction conditions.

  • Biological Profiling:

    • Conduct in vitro assays against ESKAPE pathogens and cancer cell lines.

    • Perform molecular docking studies to identify potential targets (e.g., dihydrofolate reductase) .

  • Structure-Activity Relationships (SAR):

    • Systematically modify the fluorine and methyl positions to quantify their contributions to bioactivity.

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